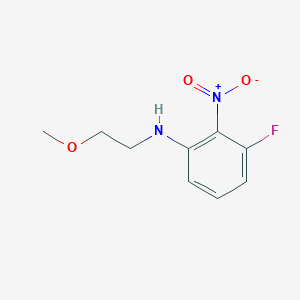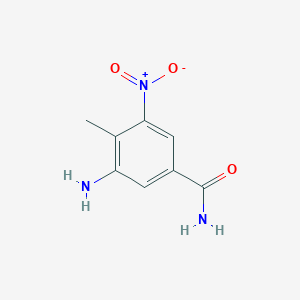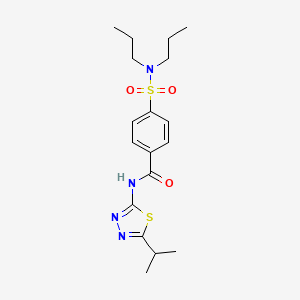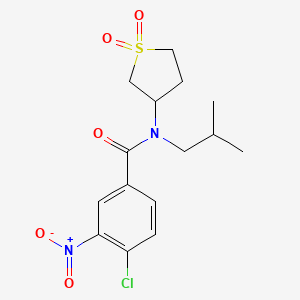![molecular formula C10H19KN2O3 B2786226 Potassium;(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoate CAS No. 2137090-16-3](/img/structure/B2786226.png)
Potassium;(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium;(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoate is a chemical compound that is commonly known as potassium alpha-ketoglutarate. It is an important molecule that is involved in various physiological processes in the human body.
作用機序
Potassium alpha-ketoglutarate works by increasing the levels of nitric oxide in the body. Nitric oxide is a molecule that is involved in various physiological processes, including vasodilation, immune function, and neurotransmission. By increasing the levels of nitric oxide, potassium alpha-ketoglutarate can improve blood flow, enhance immune function, and reduce inflammation.
Biochemical and Physiological Effects:
Potassium alpha-ketoglutarate has various biochemical and physiological effects. It has been shown to improve athletic performance by reducing muscle fatigue and enhancing endurance. It can also improve immune function by increasing the production of white blood cells. In addition, it has been shown to have a protective effect on the liver and kidneys by reducing oxidative stress and inflammation.
実験室実験の利点と制限
Potassium alpha-ketoglutarate has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound that can be easily synthesized. It is also readily available as a dietary supplement, making it easy to administer to study subjects. However, one limitation is that it can be difficult to control the dosage of potassium alpha-ketoglutarate in lab experiments. This can make it challenging to determine the optimal dosage for specific physiological effects.
将来の方向性
There are several future directions for research on potassium alpha-ketoglutarate. One direction is to investigate its potential use as a therapeutic agent for various diseases, such as liver and kidney disease. Another direction is to study its effects on cognitive function and brain health. Additionally, more research is needed to determine the optimal dosage and duration of supplementation for specific physiological effects.
Conclusion:
In conclusion, potassium alpha-ketoglutarate is an important molecule that has various scientific research applications. It can be synthesized by reacting alpha-ketoglutaric acid with potassium hydroxide. It works by increasing the levels of nitric oxide in the body, which can improve blood flow, enhance immune function, and reduce inflammation. It has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成法
Potassium alpha-ketoglutarate can be synthesized by reacting alpha-ketoglutaric acid with potassium hydroxide. The reaction results in the formation of potassium alpha-ketoglutarate and water. The chemical equation for the reaction is as follows:
Alpha-ketoglutaric acid + Potassium Hydroxide → Potassium Alpha-ketoglutarate + Water
科学的研究の応用
Potassium alpha-ketoglutarate has various scientific research applications. It is commonly used as a dietary supplement to improve athletic performance and reduce muscle fatigue. It has also been studied for its potential to enhance immune function and reduce inflammation. In addition, it has been shown to have a protective effect on the liver and kidneys.
特性
IUPAC Name |
potassium;(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.K/c1-5(2)7(11)9(13)12-8(6(3)4)10(14)15;/h5-8H,11H2,1-4H3,(H,12,13)(H,14,15);/q;+1/p-1/t7-,8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRKEYYROIJQID-WSZWBAFRSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)[O-])N.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)[O-])N.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19KN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
potassium (2S)-2-[(2S)-2-amino-3-methylbutanamido]-3-methylbutanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2786145.png)

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone](/img/structure/B2786148.png)

![1-(4-Methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2786153.png)
![(3E)-3-{2-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B2786154.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide](/img/structure/B2786159.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2786164.png)
